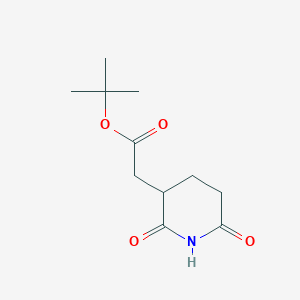

Tert-butyl 2-(2,6-dioxopiperidin-3-yl)acetate

Descripción

Propiedades

IUPAC Name |

tert-butyl 2-(2,6-dioxopiperidin-3-yl)acetate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17NO4/c1-11(2,3)16-9(14)6-7-4-5-8(13)12-10(7)15/h7H,4-6H2,1-3H3,(H,12,13,15) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VRHNIEXJUKHNJE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)CC1CCC(=O)NC1=O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Tert-butyl 2-(2,6-dioxopiperidin-3-yl)acetate mechanism of action

An In-depth Technical Guide to the Mechanism of Action of Tert-butyl 2-(2,6-dioxopiperidin-3-yl)acetate

Abstract

Tert-butyl 2-(2,6-dioxopiperidin-3-yl)acetate is a synthetic chemical entity fundamentally recognized for its role as a Cereblon (CRBN) E3 ligase-recruiting moiety. While not a therapeutic agent in itself, it serves as a critical building block in the development of targeted protein degraders, particularly Proteolysis-Targeting Chimeras (PROTACs). Its mechanism of action is rooted in the "molecular glue" paradigm, pioneered by thalidomide and its immunomodulatory imide drug (IMiD) analogs. By binding to CRBN, a substrate receptor of the CRL4-CRBN E3 ubiquitin ligase complex, it allosterically remodels the ligase's substrate-binding surface. This induced conformational change promotes the recruitment of specific "neosubstrate" proteins, most notably the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3), which are not endogenous substrates of CRBN. The subsequent ubiquitination and proteasomal degradation of these factors trigger a cascade of downstream events, including potent immunomodulatory and anti-proliferative effects. This guide provides a detailed exploration of this mechanism, the resultant cellular consequences, and the experimental protocols required to validate its activity.

Introduction: The Dawn of Molecular Glues and Targeted Protein Degradation

The concept of eliminating disease-causing proteins, rather than merely inhibiting them, has revolutionized modern drug discovery.[1] Targeted Protein Degradation (TPD) has emerged as a powerful therapeutic modality that co-opts the cell's own protein disposal machinery—the ubiquitin-proteasome system (UPS)—to selectively destroy proteins of interest.[1][2] Within this field, "molecular glues" are a fascinating class of small molecules that induce or stabilize interactions between two proteins that would otherwise not associate.[3][]

The discovery of this mechanism was serendipitous, stemming from efforts to understand the pleiotropic effects of thalidomide.[5][6] It is now understood that thalidomide and its more potent analogs, such as lenalidomide and pomalidomide, function as molecular glues by binding to Cereblon (CRBN).[5][6][7] Tert-butyl 2-(2,6-dioxopiperidin-3-yl)acetate belongs to this chemical class, incorporating the essential glutarimide pharmacophore responsible for CRBN engagement. It is primarily utilized as a synthetic intermediate; the tert-butyl ester group serves as a handle that can be hydrolyzed to a carboxylic acid for conjugation to a linker and a target-binding warhead, thereby forming a PROTAC.[8] Understanding its core mechanism is therefore foundational for its application in developing novel protein degraders.

The CRL4-CRBN E3 Ubiquitin Ligase: The Primary Target

The primary cellular target of Tert-butyl 2-(2,6-dioxopiperidin-3-yl)acetate is Cereblon. CRBN functions as a substrate receptor within the Cullin-4-RING E3 ubiquitin ligase complex (CRL4-CRBN).[7][9] This multi-protein complex is a key component of the UPS and consists of:

-

Cullin-4A (CUL4A): A scaffold protein that organizes the complex.

-

Regulator of Cullins 1 (RBX1): A RING-box protein that recruits the ubiquitin-conjugating enzyme (E2).

-

DNA Damage-Binding Protein 1 (DDB1): An adaptor protein that links CRBN to the CUL4A scaffold.[9]

-

Cereblon (CRBN): The substrate receptor that determines the specificity of the complex by binding to proteins destined for degradation.[7][9]

In its native state, the CRL4-CRBN complex ubiquitinates endogenous substrates, marking them for destruction by the 26S proteasome and playing roles in various developmental processes.[10] The binding of molecular glues like Tert-butyl 2-(2,6-dioxopiperidin-3-yl)acetate fundamentally alters this substrate specificity.[1][3]

Core Mechanism of Action: The Molecular Glue Paradigm

The action of Tert-butyl 2-(2,6-dioxopiperidin-3-yl)acetate is a classic example of induced proximity, functioning as a molecular adhesive between the E3 ligase and a new set of target proteins. The process unfolds in a catalytic manner.[2]

Binding to Cereblon and Induction of a Neo-Interface

The glutarimide ring of the molecule inserts into a specific hydrophobic, tri-tryptophan pocket within the thalidomide-binding domain (TBD) of CRBN.[2] This binding event is not a simple inhibition; instead, it induces an allosteric change in the surface conformation of CRBN.[3] This remodeled surface creates a novel protein-protein interaction interface that has a high affinity for specific neosubstrates.

Ternary Complex Formation and Neosubstrate Recruitment

The newly formed interface on the CRBN-glue complex is perfectly complementary to a structural motif, often a β-hairpin containing a critical glycine residue, present in specific proteins. The most well-characterized neosubstrates for the thalidomide-class of molecular glues are the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3) .[11][12][13] The molecular glue thus stabilizes a ternary complex comprising the CRL4-CRBN ligase, the glue itself, and the neosubstrate (e.g., Ikaros).[2]

Ubiquitination and Proteasomal Degradation

Once the neosubstrate is brought into close proximity to the E3 ligase machinery within the stable ternary complex, the E2 ubiquitin-conjugating enzyme transfers ubiquitin molecules to lysine residues on the surface of the neosubstrate.[1][2] The protein is tagged with a polyubiquitin chain, which serves as a recognition signal for the 26S proteasome. The proteasome then unfolds and degrades the tagged protein into small peptides, effectively eliminating it from the cell.[1]

Immunomodulatory Effects

In T-cells, Ikaros and Aiolos act as transcriptional repressors of the Interleukin-2 (IL-2) gene. [11][12]Their degradation by CRBN modulators removes this repression. This leads to:

-

Increased IL-2 Production: A key cytokine for T-cell proliferation and activation.

-

T-Cell Co-stimulation: The molecule acts as a co-stimulatory signal for T-cells, enhancing their activation and proliferation. [11][12][14] This dual action of directly killing cancer cells and simultaneously activating the immune system is a hallmark of the IMiD class of drugs. [13][14]

Application in PROTAC Development

Tert-butyl 2-(2,6-dioxopiperidin-3-yl)acetate is a key reagent for synthesizing PROTACs. A PROTAC is a heterobifunctional molecule with three components: (1) a ligand for an E3 ligase, (2) a ligand for a protein of interest (POI), and (3) a chemical linker. The tert-butyl ester on the acetate group is readily hydrolyzed under acidic conditions (e.g., with trifluoroacetic acid) to reveal a carboxylic acid, which serves as a versatile attachment point for a linker. [8][15]

Sources

- 1. Molecular Glue - Revolutionizing Drug Discovery | Learn More Now [vipergen.com]

- 2. news-medical.net [news-medical.net]

- 3. Molecular glue - Wikipedia [en.wikipedia.org]

- 5. Molecular Glues: The Adhesive Connecting Targeted Protein Degradation to the Clinic - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Thalidomide - Wikipedia [en.wikipedia.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. tert-Butyl 2-((2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindolin-4-yl)oxy)acetate, 1950635-36-5 | BroadPharm [broadpharm.com]

- 9. Molecular Mechanisms of Cereblon-Interacting Small Molecules in Multiple Myeloma Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Cereblon E3 ligase modulator - Wikipedia [en.wikipedia.org]

- 11. DSpace [repository.icr.ac.uk]

- 12. Immunomodulatory agents lenalidomide and pomalidomide co-stimulate T cells by inducing degradation of T cell repressors Ikaros and Aiolos via modulation of the E3 ubiquitin ligase complex CRL4(CRBN.) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Role of Aiolos and Ikaros in the Antitumor and Immunomodulatory Activity of IMiDs in Multiple Myeloma: Better to Lose Than to Find Them - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Thalidomide and Its Analogs in the Treatment of Hematologic Malignancies, Including Multiple Myeloma, and Solid Tumors | Oncohema Key [oncohemakey.com]

- 15. Discovery of a Napabucasin PROTAC as an Effective Degrader of the E3 Ligase ZFP91 - PMC [pmc.ncbi.nlm.nih.gov]

Tert-butyl 2-(2,6-dioxopiperidin-3-yl)acetate as a thalidomide analog

Whitepaper: Engineering CRBN-Recruiting PROTACs Using tert-Butyl 2-(2,6-dioxopiperidin-3-yl)acetate Derivatives

Executive Summary

The advent of Proteolysis Targeting Chimeras (PROTACs) has fundamentally transformed the landscape of targeted protein degradation (TPD), allowing researchers to drug the "undruggable" proteome[1]. Central to this modality is the recruitment of the Cereblon (CRBN) E3 ubiquitin ligase[2]. As a Senior Application Scientist navigating the complexities of PROTAC synthesis, I approach degrader design not merely as a synthetic exercise, but as the precise engineering of a molecular machine.

This technical guide provides an in-depth analysis of tert-butyl 2-((2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindolin-4-yl)oxy)acetate (CAS 1950635-36-5)—the most prevalent and structurally critical derivative of the tert-butyl 2-(2,6-dioxopiperidin-3-yl)acetate class[3]. We will explore the mechanistic causality behind its structural elements, detail self-validating synthetic protocols, and establish a framework for robust PROTAC generation.

Mechanistic Rationale: The CRBN-PROTAC Axis

To design an effective PROTAC, one must understand the spatial and chemical requirements of the ternary complex (Target Protein–PROTAC–E3 Ligase). The structural components of our building block serve highly specific biological and synthetic purposes:

-

The Glutarimide Ring (Biological Anchor): The 2,6-dioxopiperidin-3-yl moiety is strictly required for biological activity. It acts as a molecular plug that inserts into the shallow tri-tryptophan pocket (Trp380, Trp386, Trp400) of the CRBN protein. The imide nitrogen acts as a critical hydrogen bond donor[4].

-

The Acetate Linker (Exit Vector): Attached to the phthalimide core (typically at the C4 or C5 position), the acetate group provides a short, rigid exit vector. Linker rigidity minimizes the entropic penalty during the formation of the ternary complex, often leading to higher cooperativity and degradation efficiency compared to highly flexible PEG chains[5].

-

The tert-Butyl Ester (Synthetic Shield): The glutarimide ring is notoriously sensitive to base-catalyzed hydrolysis, which irreversibly opens the ring and abolishes CRBN binding. The tert-butyl group provides an elegant synthetic solution: it is completely stable to the basic conditions often required during the synthesis of the target-binding warhead, yet it can be orthogonally cleaved under mild acidic conditions[6].

Fig 1. CRBN-mediated ternary complex formation and targeted protein degradation pathway.

Physicochemical & Structural Profiling

Before initiating synthesis, it is critical to profile the building block to predict its behavior in both organic solvents and aqueous assay buffers. The data in Table 1 summarizes the key quantitative metrics of the tert-butyl acetate thalidomide analog.

Table 1: Physicochemical Properties of the CRBN Building Block [7][8]

| Parameter | Value | Scientific Rationale & Impact |

| Molecular Formula | C₁₉H₂₀N₂O₇ | Provides the core scaffold for CRBN recruitment. |

| Molecular Weight | 388.38 g/mol | Optimal mass contribution; keeps final PROTACs within the typical 700–1000 Da range. |

| Topological Polar Surface Area | 119 Ų | Ensures adequate solubility and cellular membrane permeability. |

| Hydrogen Bond Donors | 1 | The glutarimide imide NH is strictly required for binding the CRBN pocket. |

| Hydrogen Bond Acceptors | 7 | Facilitates solvent interactions and ternary complex stabilization. |

| LogP (Computed) | ~1.2 | Maintains a balance between lipophilicity (for cell entry) and aqueous solubility. |

Synthetic Causality & Experimental Protocols

The conversion of this building block into a functional PROTAC requires a two-phase synthetic workflow. Every protocol described below is designed as a self-validating system , ensuring that intermediate integrity is confirmed before proceeding.

Protocol 1: Acidolytic Deprotection of the tert-Butyl Ester

Objective: Unmask the carboxylic acid for subsequent amide coupling while preserving the base-sensitive glutarimide ring. Causality: Base-catalyzed ester hydrolysis (e.g., LiOH/NaOH) will destroy the glutarimide ring. We utilize Trifluoroacetic acid (TFA) to achieve acid-catalyzed cleavage via the formation of a stable tert-butyl cation, leaving the CRBN-binding pharmacophore completely intact.

-

Preparation: Dissolve 1.0 equivalent (eq) of the tert-butyl ester building block in anhydrous Dichloromethane (DCM) to achieve a 0.1 M concentration under an inert nitrogen atmosphere.

-

Thermal Control: Cool the reaction mixture to 0°C using an ice bath. Reasoning: Cooling controls the exothermic nature of the acid addition and suppresses potential side reactions.

-

Acid Addition: Add TFA dropwise to achieve a final 1:1 (v/v) ratio of DCM:TFA.

-

Cleavage: Remove the ice bath and stir the mixture at room temperature for 2 to 3 hours.

-

Self-Validation (LC-MS): Quench a 5 µL aliquot in methanol and analyze via LC-MS. You must observe the disappearance of the starting material (m/z 388.4) and the appearance of the free acid (m/z 332.3)[7]. This precise mass shift (-56 Da) confirms the loss of the isobutylene group.

-

Isolation: Concentrate the mixture under reduced pressure. Co-evaporate with toluene (3x) to azeotropically remove all residual TFA, yielding the free acid intermediate as a white-to-off-white solid.

Protocol 2: Amide Coupling to the Target Ligand (Warhead)

Objective: Conjugate the free acid intermediate to an amine-functionalized target ligand. Causality: We select HATU over traditional EDC/HOBt coupling reagents. HATU rapidly forms a highly reactive 7-azabenzotriazole active ester. This rapid kinetic profile minimizes the time the molecule spends in an activated state, thereby suppressing the epimerization of the acidic C3 chiral center on the glutarimide ring[5].

-

Preparation: Dissolve the free acid intermediate (1.0 eq) and the target ligand-amine (1.1 eq) in anhydrous N,N-Dimethylformamide (DMF) at a 0.05 M concentration.

-

Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (3.0 eq) to the solution. Reasoning: DIPEA acts as a non-nucleophilic base to neutralize any residual TFA from Protocol 1 and deprotonates the warhead amine, ensuring maximum nucleophilicity.

-

Activation: Cool the mixture to 0°C and add HATU (1.2 eq) in one single portion.

-

Conjugation: Stir the reaction at room temperature for 1 to 2 hours.

-

Self-Validation (LC-MS): Analyze a 5 µL aliquot via LC-MS to confirm the formation of the desired PROTAC mass. The absence of the m/z 332.3 peak indicates complete conversion.

-

Purification: Purify the final PROTAC via preparative reverse-phase HPLC (C18 column, Water/Acetonitrile gradient with 0.1% Formic Acid).

Fig 2. Orthogonal synthetic workflow for PROTAC generation using a tert-butyl protected analog.

Conclusion & Future Perspectives

The utilization of tert-butyl 2-((2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindolin-4-yl)oxy)acetate provides a highly reliable, orthogonally protected entry point into PROTAC synthesis. By understanding the mechanistic requirement of the glutarimide ring and the kinetic vulnerabilities of its chiral centers, researchers can leverage this building block to hijack CRBN effectively. As the field advances, manipulating the exact exit vector geometry of these acetate linkers will continue to be a primary strategy for overcoming the "hook effect" and optimizing ternary complex cooperativity, allowing for preferential degradation profiles even against competing E3 ligases like VHL[9].

References

-

PubChem. "Tert-butyl 2-((2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindolin-4-yl)oxy)acetate | C19H20N2O7 | CID 121411060". National Center for Biotechnology Information. URL: [Link]

-

Hanafi M, Chen X, Neamati N. "Discovery of a Napabucasin PROTAC as an Effective Degrader of the E3 Ligase ZFP91". Journal of Medicinal Chemistry. 2021. URL: [Link]

-

Girardini M, Maniaci C, Hughes SJ, et al. "Cereblon versus VHL: Hijacking E3 ligases against each other using PROTACs". Bioorganic & Medicinal Chemistry. 2019. URL: [Link]

-

Sun X, Gao H, Yang Y, et al. "PROTACs: great opportunities for academia and industry". Signal Transduction and Targeted Therapy. 2019. URL: [Link]

Sources

- 1. PROTACs– a game-changing technology - PMC [pmc.ncbi.nlm.nih.gov]

- 2. PROTAC’ing oncoproteins: targeted protein degradation for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. tert-Butyl 2-((2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindolin-4-yl)oxy)acetate, 1950635-36-5 | BroadPharm [broadpharm.com]

- 4. researchgate.net [researchgate.net]

- 5. Discovery of a Napabucasin PROTAC as an Effective Degrader of the E3 Ligase ZFP91 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. chemrxiv.org [chemrxiv.org]

- 7. Tert-butyl 2-((2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindolin-4-yl)oxy)acetate | C19H20N2O7 | CID 121411060 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. tert-Butyl 2-((2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindolin-4-yl)oxy)acetate | 1950635-36-5 [sigmaaldrich.com]

- 9. Cereblon versus VHL: Hijacking E3 ligases against each other using PROTACs - PMC [pmc.ncbi.nlm.nih.gov]

Discovery and Application of Tert-Butyl 2-(2,6-Dioxopiperidin-3-yl)Acetate Derivatives in Targeted Protein Degradation

Executive Summary

The rapid evolution of Proteolysis Targeting Chimeras (PROTACs) has fundamentally transformed drug discovery by enabling the targeted degradation of previously "undruggable" proteins. The vast majority of clinical-stage PROTACs hijack the Cereblon (CRBN) E3 ubiquitin ligase using immunomodulatory imide drugs (IMiDs) such as thalidomide, lenalidomide, or pomalidomide. However, classical IMiDs suffer from two critical flaws: hydrolytic instability and the off-target degradation of neo-substrates (e.g., IKZF1, IKZF3, and GSPT1).

To overcome these limitations, the field is shifting toward "minimalist" or non-phthalimide CRBN binders. Tert-butyl 2-(2,6-dioxopiperidin-3-yl)acetate has emerged as a premier building block in this space. By replacing the bulky, unstable phthalimide ring with a streamlined, C-C linked acetate derivative, researchers can synthesize highly stable, target-specific PROTACs with improved physicochemical properties. This technical guide details the mechanistic rationale, structural biology, and validated synthetic protocols for utilizing this critical intermediate.

Mechanistic Rationale: Overcoming the Limitations of Classical IMiDs

To understand the value of the acetate derivative, one must first understand how CRBN recognizes its ligands. CRBN features a highly conserved thalidomide-binding domain (TBD) characterized by a hydrophobic tri-tryptophan (3-Trp) pocket formed by amino acids W380, W386, and W400[1]. The glutarimide ring of the binder inserts deeply into this pocket, where it is anchored by critical hydrogen bonds between the glutarimide imide nitrogen and the backbone of H378 and W380[2].

In classical IMiDs, the glutarimide is attached to a phthalimide ring via a C-N bond. This architecture presents severe liabilities:

-

Hydrolytic Instability: The phthalimide ring is highly susceptible to hydrolysis in physiological media, rapidly opening to form an inactive phthalamic acid derivative, which severely limits the in vivo half-life of the resulting PROTACs[3].

-

Neo-Substrate Toxicity: The exposed surface of the phthalimide ring alters the surface topology of CRBN, creating a composite protein-protein interface that artificially recruits transcription factors like Ikaros (IKZF1) and Aiolos (IKZF3)[4]. While beneficial in multiple myeloma, this off-target degradation causes severe myelosuppression and toxicity in non-oncology indications.

By utilizing tert-butyl 2-(2,6-dioxopiperidin-3-yl)acetate , chemists can bypass the phthalimide ring entirely. The acetate group is attached directly to the C3 position of the glutarimide via a robust C-C bond, yielding 2-(2,6-dioxopiperidin-3-yl)acetic acid (CAS 24866-83-9) upon deprotection[5]. This minimalist approach retains the essential glutarimide pharmacophore required for the 3-Trp pocket[6], while replacing the problematic phthalimide with a stable, flexible linker attachment vector.

Fig 1: Mechanistic workflow of targeted protein degradation via a minimalist CRBN PROTAC.

Comparative Data: Acetate Derivatives vs. Classical IMiDs

The transition from classical IMiDs to 2-(2,6-dioxopiperidin-3-yl)acetate derivatives yields profound improvements in the physicochemical and biological profiles of the resulting degraders.

| Parameter | Classical IMiDs (e.g., Pomalidomide) | 2-(2,6-dioxopiperidin-3-yl)acetate Derivatives |

| CRBN Binding Motif | Glutarimide + Phthalimide | Glutarimide + Acetate/Acetamide |

| Linker Attachment | C-N bond (Phthalimide C4/C5) | C-C bond (Glutarimide C3) |

| Hydrolytic Stability ( t1/2 ) | Low (< 24h in physiological media) | High (> 72h in physiological media) |

| Neo-substrate Degradation | High (IKZF1, IKZF3, GSPT1) | Negligible (Target-specific) |

| Molecular Weight Contribution | ~260 - 275 Da | ~170 Da (Minimalist) |

| Solubility (cLogP) | Moderate to Poor | Highly tunable, generally improved |

Experimental Protocols: A Self-Validating Synthetic Workflow

The synthesis of a PROTAC using tert-butyl 2-(2,6-dioxopiperidin-3-yl)acetate relies on a two-step sequence: acidic deprotection followed by amide coupling.

Causality in Reagent Selection

-

Why a Tert-Butyl Ester? The tert-butyl group is specifically chosen for its orthogonality. It withstands the basic, nucleophilic, or transition-metal-catalyzed conditions often required to synthesize the target-binding warhead.

-

Why TFA/DCM for Deprotection? Strong acids like Trifluoroacetic acid (TFA) cleanly cleave the tert-butyl ester via the formation of a stable isobutylene leaving group. Crucially, this avoids the use of aqueous bases (like LiOH or NaOH), which would immediately hydrolyze the sensitive glutarimide ring.

-

Why HATU and DIPEA? 2-(2,6-dioxopiperidin-3-yl)acetic acid is sterically hindered and prone to epimerization at the C3 position. HATU provides rapid, highly efficient activation, while DIPEA—a bulky, non-nucleophilic base—minimizes side reactions such as glutarimide ring-opening that smaller bases (like TEA) might trigger.

Fig 2: Self-validating synthetic workflow from tert-butyl ester to the final PROTAC.

Step-by-Step Protocol

Step 1: Deprotection to the Free Acid

-

Dissolve tert-butyl 2-(2,6-dioxopiperidin-3-yl)acetate (1.0 eq) in anhydrous Dichloromethane (DCM) to a concentration of 0.2 M.

-

Cool the solution to 0 °C in an ice bath.

-

Add Trifluoroacetic acid (TFA) dropwise to achieve a 1:1 (v/v) ratio of DCM:TFA.

-

Remove the ice bath and stir at room temperature for 2 hours.

-

Concentrate the mixture under reduced pressure. Co-evaporate with toluene (3x) to remove residual TFA, yielding 2-(2,6-dioxopiperidin-3-yl)acetic acid as a white solid. Do not apply excessive heat.

Step 2: Amide Coupling to Linker-Warhead

-

Dissolve the crude 2-(2,6-dioxopiperidin-3-yl)acetic acid (1.0 eq) and the amine-terminated linker-warhead (1.05 eq) in anhydrous DMF (0.1 M).

-

Cool the mixture to 0 °C.

-

Add DIPEA (3.0 eq) dropwise, followed by HATU (1.2 eq).

-

Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature for 2-4 hours.

-

Quench with saturated aqueous NH4Cl and extract with EtOAc. Wash the organic layer with brine, dry over Na2SO4 , and purify via reverse-phase preparative HPLC.

Validation Checkpoints (Self-Validating System)

To ensure the integrity of the protocol, an LC-MS aliquot must be taken at the end of Step 2.

-

Success Indicator: Observation of the desired [M+H]+ mass peak.

-

Failure Indicator: Observation of an [M+18]+ mass peak. The addition of 18 Da indicates that water has hydrolyzed the glutarimide ring (likely due to wet DMF or excessive base exposure). If [M+18]+ is observed, the batch must be discarded, and the anhydrous conditions of the DMF and DIPEA must be re-verified.

References

-

Evaluating the impact of CRBN mutations on response to immunomodulatory drugs and novel cereblon E3 ligase modulators in myeloma | Blood | American Society of Hematology. 1

-

Discovery of CRBN as a target of thalidomide: a breakthrough for progress in the development of protein degraders - Chemical Society Reviews. 2

-

Molecular Mechanisms of Cereblon-Interacting Small Molecules in Multiple Myeloma Therapy - MDPI. 4

-

Probing the E3 Ligase Adapter Cereblon with Chemical Biology - ACS Publications. 6

-

Phenyl-Glutarimides: Alternative Cereblon Binders for the Design of PROTACs - PMC. 3

-

2-(2,6-dioxopiperidin-3-yl)acetic acid — Chemical Substance Information - NextSDS. 5

Sources

- 1. ashpublications.org [ashpublications.org]

- 2. Discovery of CRBN as a target of thalidomide: a breakthrough for progress in the development of protein degraders - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00116K [pubs.rsc.org]

- 3. Phenyl-Glutarimides: Alternative Cereblon Binders for the Design of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. nextsds.com [nextsds.com]

- 6. pubs.acs.org [pubs.acs.org]

The Physicochemical Paradigm of Thalidomide-Based Compounds: From Molecular Glues to Targeted Protein Degradation

As the vanguard of targeted protein degradation (TPD) expands, thalidomide and its immunomodulatory derivatives (IMiDs)—lenalidomide and pomalidomide—have cemented their roles as foundational "molecular glues." However, optimizing these scaffolds for novel PROTACs and degraders requires a rigorous understanding of their physicochemical properties, inherent chemical instability, and complex stereochemistry.

This technical guide dissects the physical and chemical behavior of thalidomide-based compounds, providing researchers and drug development professionals with the mechanistic causality and self-validating protocols necessary to engineer the next generation of cereblon (CRBN) modulators.

Structural and Physicochemical Profiling

The core structure of thalidomide consists of a glutarimide ring linked to a phthalimide ring. Subtle structural modifications to this scaffold drastically alter the molecule's lipophilicity, solubility, and membrane permeability.

For instance, lenalidomide replaces the phthalimide ring with an isoindolinone ring, effectively removing one carbonyl group. This modification reduces π -electron delocalization across the heterobicyclic system, significantly increasing the molecule's hydrophilicity (1)[1]. Consequently, lenalidomide exhibits high aqueous solubility but remarkably low membrane permeability (e.g., in Caco-2 cell models) due to a high desolvation penalty when transitioning from an aqueous environment to a lipid bilayer (1)[1]. This low permeability restricts its central nervous system (CNS) penetration, explaining the absence of the severe sedative and neuropathic side effects characteristic of thalidomide.

Conversely, pomalidomide retains the phthalimide ring but incorporates an amino group. The extended π -electron system affords higher lipophilicity (higher LogD) and lower solubility compared to lenalidomide (2)[2].

Table 1: Comparative Physicochemical Properties of Key IMiDs

| Property | Thalidomide | Lenalidomide | Pomalidomide |

| Molecular Weight | 258.23 g/mol | 259.26 g/mol | 273.24 g/mol |

| LogP (Octanol/Water) | ~0.33 - 0.42 | ~ -0.20 | ~0.50 |

| pKa (Strongest Acidic) | 11.59 | ~11.5 | ~11.5 |

| Aqueous Solubility | Poor (< 0.1 g/100 mL) | High | Poor |

| Membrane Permeability | High | Low | High |

| Plasma Stability | Low | High | Moderate |

(Data synthesized from physicochemical profiling studies[3],[1],[2])

Chemical Instability: The Dual Threat of Hydrolysis and Racemization

Thalidomide and its analogs are notoriously unstable in aqueous environments, undergoing two simultaneous degradation pathways: pH-dependent hydrolysis and rapid chiral inversion.

Spontaneous Hydrolysis

At physiological pH (7.4) and above, thalidomide undergoes spontaneous, base-catalyzed hydrolysis. Cleavage occurs at the amide bonds of both the phthalimido and glutarimide rings, generating up to 12 distinct ring-opened metabolites (4)[4]. Because these metabolites are anionic at pH 7.4, they are highly water-soluble and rapidly excreted, which heavily influences the drug's pharmacokinetic half-life.

Chiral Inversion (Racemization) and Quantum Tunneling

The chiral center at the 3-position of the glutarimide ring is flanked by electron-withdrawing carbonyl groups, making the α -proton highly acidic. Base-catalyzed proton abstraction leads to an achiral enol intermediate, resulting in rapid racemization ( t1/2 = 2.9–3.2 hours in vitro) (5)[5]. Recent computational and kinetic studies reveal that quantum mechanical tunneling (QMT) via water bridges plays a decisive role in this process, accelerating the racemization rate by nearly two orders of magnitude at body temperature (6)[6].

Self-Disproportionation of Enantiomers (SDE)

A fascinating physicochemical phenomenon observed in thalidomide is SDE. In vivo, as the enantiopure drug racemizes, the resulting (R)- and (S)-enantiomers form highly insoluble racemic heterodimers (7)[7]. These heterodimers precipitate out of solution, effectively removing the racemic fraction from the biological fluid. Consequently, the remaining dissolved fraction becomes enantiomerically enriched with the originally administered enantiomer (7)[7].

Pathways of thalidomide chiral inversion and pH-dependent hydrolysis.

The CRBN-IMiD Axis: Molecular Glue Mechanics

The biological efficacy of IMiDs is dictated by their ability to bind the E3 ligase substrate adapter cereblon (CRBN). The glutarimide ring inserts into a shallow tri-tryptophan hydrophobic pocket of CRBN. Stereochemistry is paramount here: the (S)-enantiomer binds with approximately 10-fold greater affinity than the (R)-enantiomer, making it the primary driver of CRBN-dependent neosubstrate degradation (5)[5].

Mechanism of IMiD-induced targeted protein degradation via CRBN.

Advanced Experimental Workflows

To accurately profile the physicochemical stability and cellular efficacy of novel thalidomide analogs, researchers must employ self-validating experimental systems that account for rapid hydrolysis and permeability differences.

Protocol A: Chiral Stability and Hydrolysis Profiling via HPLC

Causality & Logic: Direct injection of aqueous buffer containing thalidomide into an HPLC system risks on-column racemization and interference from hydrolysis products. Because hydrolysis products are anionic at pH 7.4, a liquid-liquid extraction using ethyl acetate selectively partitions the neutral, intact thalidomide enantiomers into the organic phase, leaving the degraded metabolites behind (8)[8].

Step-by-Step Methodology:

-

Preparation: Dissolve enantiopure (S)- or (R)-thalidomide in DMSO (stock). Dilute to a final concentration of 10 µM in 0.1 M phosphate buffer (pH 7.4) pre-warmed to 37°C.

-

Time-Course Sampling: Extract 500 µL aliquots at t= 0, 30, 60, 120, and 240 minutes.

-

Quenching & Extraction: Immediately transfer the aliquot into 1 mL of ice-cold ethyl acetate containing 1 µM anthracene (Internal Standard). Vortex vigorously for 60 seconds to halt the reaction and extract the intact drug.

-

Phase Separation: Centrifuge at 10,000 x g for 5 minutes. Carefully collect the upper organic layer and evaporate under a gentle stream of nitrogen.

-

Reconstitution & Injection: Reconstitute the residue in the mobile phase (e.g., Hexane/Ethanol) and inject onto a Chiralpak IC column.

-

Quantification: Monitor absorbance at 230 nm. Calculate the racemization rate constant ( krac ) by tracking the appearance of the opposite enantiomer, and the hydrolysis rate constant ( khyd ) by the overall loss of total intact thalidomide relative to the internal standard.

Step-by-step workflow for chiral stability and hydrolysis profiling.

Protocol B: Intracellular Target Degradation (CRISPR-HiBiT Assay)

Causality & Logic: Biochemical affinity (in vitro CRBN binding) does not always translate to cellular efficacy due to differences in membrane permeability (e.g., lenalidomide's low permeability). A cell-based HiBiT assay measures the actual intracellular degradation kinetics, accounting for the drug's true intracellular bioavailability (2)[2].

Step-by-Step Methodology:

-

Cell Line Engineering: Utilize MOLT4 cells engineered via CRISPR/Cas9 to express an endogenous IKZF1 protein tagged with an 11-amino-acid HiBiT peptide.

-

Compound Treatment: Seed cells in a 384-well plate. Treat with a 10-point serial dilution of the IMiD (e.g., 10 µM to 0.5 nM) and incubate for 6 hours at 37°C.

-

Lysis & Detection: Add an equal volume of Nano-Glo® HiBiT Lytic Reagent (containing the complementary LgBiT protein and furimazine substrate). The LgBiT binds to the remaining HiBiT-tagged IKZF1 to form a functional luciferase enzyme.

-

Readout: Measure luminescence after 10 minutes of orbital shaking. The luminescent signal is directly proportional to the abundance of undegraded IKZF1.

-

Data Fitting: Normalize the data against DMSO controls and fit to a four-parameter dose-response curve to determine the DC50 (concentration required for 50% target degradation).

References

-

BenchChem. "A Technical Guide to the Physicochemical Properties of Thalidomide-N-C3-O-C4-O-C3-OH."3

-

Journal of Medicinal Chemistry - ACS Publications. "Structural Modifications of Thalidomide Produce Analogs with Enhanced Tumor Necrosis Factor Inhibitory Activity." 4

-

PMC - NIH. "Physicochemistry of Cereblon Modulating Drugs Determines Pharmacokinetics and Disposition." 1

-

Chemical Research in Toxicology - ACS Publications. "Chiral Inversion and Hydrolysis of Thalidomide: Mechanisms and Catalysis by Bases and Serum Albumin, and Chiral Stability of Teratogenic Metabolites." 8

-

The Journal of Physical Chemistry Letters - ACS Publications. "Rapid Thalidomide Racemization Is Related to Proton Tunneling Reactions via Water Bridges." 6

-

Chemical Science - RSC Publishing. "The contribution of cyclic imide stereoisomers on cereblon-dependent activity." 5

-

PMC - NIH. "Differentiation of antiinflammatory and antitumorigenic properties of stabilized enantiomers of thalidomide analogs."9

-

Chiralpedia. "The Thalidomide Paradox." 7

-

ACS Medicinal Chemistry Letters - ACS Publications. "Physicochemistry of Cereblon Modulating Drugs Determines Pharmacokinetics and Disposition." 2

Sources

- 1. Physicochemistry of Cereblon Modulating Drugs Determines Pharmacokinetics and Disposition - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. The contribution of cyclic imide stereoisomers on cereblon-dependent activity - Chemical Science (RSC Publishing) DOI:10.1039/D5SC01371B [pubs.rsc.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. The Thalidomide Paradox – Chiralpedia [chiralpedia.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Differentiation of antiinflammatory and antitumorigenic properties of stabilized enantiomers of thalidomide analogs - PMC [pmc.ncbi.nlm.nih.gov]

Tert-butyl 2-(2,6-dioxopiperidin-3-yl)acetate for Targeted Protein Degradation: A Comprehensive Technical Guide

As a Senior Application Scientist in the field of Targeted Protein Degradation (TPD), I frequently encounter the challenge of designing heterobifunctional molecules that are both synthetically accessible and biologically robust. Proteolysis Targeting Chimeras (PROTACs) have revolutionized drug discovery by exploiting the ubiquitin-proteasome system (UPS) to catalytically degrade disease-causing proteins rather than merely inhibiting them 1[1].

At the heart of many highly successful PROTACs is the E3 ligase Cereblon (CRBN). To recruit CRBN, chemists rely on immunomodulatory drug (IMiD) analogs—specifically glutarimide derivatives. Among the most versatile building blocks for these degraders is tert-butyl 2-(2,6-dioxopiperidin-3-yl)acetate (and its structural analogs). This guide breaks down the chemical causality, synthetic workflows, and self-validating biological protocols required to leverage this critical synthon effectively.

Mechanistic Foundation: The Anatomy of the Building Block

To understand why tert-butyl 2-(2,6-dioxopiperidin-3-yl)acetate is a cornerstone of PROTAC synthesis, we must deconstruct its structural logic:

-

The Glutarimide Ring (2,6-dioxopiperidin-3-yl): This moiety is the fundamental pharmacophore that engages CRBN. It inserts into a shallow hydrophobic pocket on the CRBN surface, forming critical hydrogen bonds with a highly conserved tri-tryptophan/histidine motif (Trp380, Trp386, His378) 2[2].

-

The Acetate Handle: The acetic acid derivative provides a flexible, minimal-steric-hindrance one-carbon spacer. This spacer serves as the "exit vector" pointing out of the CRBN binding pocket, providing a functional handle (a carboxylic acid) to attach various carbon or polyethylene glycol (PEG) linkers 3[3].

-

The Tert-Butyl Protecting Group: Causality is key here. The glutarimide ring is highly susceptible to base-catalyzed hydrolysis, which opens the imide ring and permanently abolishes CRBN binding. Therefore, standard protecting groups like methyl or ethyl esters (which require harsh basic saponification via NaOH/LiOH) are unviable. The tert-butyl ester is the perfect orthogonal choice because it is stable during upstream synthetic steps but can be cleanly cleaved under mildly acidic conditions (e.g., Trifluoroacetic acid) that leave the sensitive glutarimide ring completely intact .

Figure 1: Mechanism of PROTAC-mediated targeted protein degradation via CRBN recruitment.

Synthetic Integration: Experimental Workflows

To convert the tert-butyl protected building block into a functional PROTAC, a two-step sequence is universally employed: acidic deprotection followed by amide coupling.

Protocol 2.1: Acidic Deprotection of the Tert-Butyl Ester

Objective: Reveal the free carboxylic acid handle without degrading the glutarimide core.

-

Preparation: Dissolve 1.0 equivalent of the tert-butyl protected CRBN ligand in anhydrous Dichloromethane (DCM) to achieve a 0.1 M concentration.

-

Acid Addition: Cool the reaction flask to 0°C using an ice bath. Slowly add Trifluoroacetic acid (TFA) dropwise until a 1:1 (v/v) ratio of DCM:TFA is reached.

-

Reaction: Remove the ice bath and allow the mixture to stir at room temperature for 2–4 hours. Analytical Check: Monitor the disappearance of the starting material via LC-MS.

-

Workup: Concentrate the mixture under reduced pressure. To remove residual TFA, co-evaporate the resulting oil with toluene (3x) to yield the free carboxylic acid intermediate as a solid.

Protocol 2.2: Amide Coupling to Amine-Terminated Linker

Objective: Conjugate the CRBN-recruiting acid to an amine-terminated Linker-Warhead complex.

-

Activation: Dissolve the free carboxylic acid intermediate (1.0 eq) and the amine-terminated POI-linker conjugate (1.0 eq) in anhydrous DMF.

-

Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (3.0 to 5.0 eq). Causality: DIPEA acts as a non-nucleophilic base to ensure the amine is fully free-based and reactive without attacking the glutarimide ring.

-

Coupling: Add HATU (1.2 eq) in one portion. Stir at room temperature for 1–2 hours. Causality: HATU is chosen over EDC/NHS because it drives rapid, high-yielding amide bond formation, minimizing the time the sensitive glutarimide is exposed to the basic environment.

-

Purification: Quench with water, extract with ethyl acetate, and purify the final PROTAC via preparative reverse-phase HPLC.

Figure 2: Synthetic workflow from the tert-butyl protected building block to the final PROTAC.

Biological Validation: A Self-Validating System

A critical failure point in TPD research is mistaking off-target toxicity for targeted degradation. To ensure scientific integrity, every PROTAC protocol must be a self-validating system. You must prove that degradation is strictly dependent on the ternary complex (POI-PROTAC-CRBN) and the proteasome [[2]](2].

Protocol 3.1: Mechanistic Rescue Assays

-

Cell Seeding: Seed the target cell line (e.g., AML cells for LSD1 degraders) in 6-well plates and incubate overnight.

-

Pre-treatment (The Validation Step): Divide the wells into four cohorts and pre-treat for 2 hours:

-

Cohort A (Vehicle): DMSO control.

-

Cohort B (CRBN Competition): 10 µM free Thalidomide or Pomalidomide. Rationale: Saturates CRBN, preventing PROTAC binding.

-

Cohort C (Proteasome Inhibition): 5 µM MG132. Rationale: Blocks the 26S proteasome, causing polyubiquitinated proteins to accumulate [](].

-

Cohort D (Neddylation Inhibition): 5 µM MLN4924. Rationale: Inhibits the NEDD8-activating enzyme, shutting down all Cullin-RING ligases (including CRBN) 2[2].

-

-

PROTAC Treatment: Add the PROTAC at its established DC50 concentration to all wells. Incubate for 6–24 hours.

-

Analysis: Lyse the cells and perform a Western Blot for the POI.

-

Expected Result: Cohort A should show near-complete degradation. Cohorts B, C, and D must show a complete rescue (restoration) of POI bands, validating the catalytic UPS mechanism.

-

Quantitative Benchmarks in Literature

The utility of CRBN-recruiting acetate handles is well-documented across multiple difficult-to-target proteins. Below is a summary of representative PROTACs derived from similar glutarimide-based building blocks:

| Target Protein | Representative PROTAC | E3 Ligase | Degradation Metric (DC50 / Affinity) | Max Degradation (Dmax) | Reference |

| LSD1 | MS9117 | CRBN | Highly Potent (Concentration-dependent) | > 90% in AML cells | 3[3] |

| BTK | AM-B1 | CRBN | 100 nM – 1 µM range | > 95% rescueable by IMiDs | 2[2] |

| IDO1 | Degrader 21 | CRBN | 321 nM (Ternary Complex Binding) | High | 4[4] |

References

-

[3] Discovery of an LSD1 PROTAC degrader - PNAS. pnas.org. 3

-

[2] Development of a Partial Proteolysis Targeting Chimera Library Based on Achiral Cereblon E3 Ligase Ligands and its Application for Bruton's Tyrosine Kinase Degraders - PMC. nih.gov.2

-

[4] Rational Design and Optimization of a Potent IDO1 Proteolysis Targeting Chimera (PROTAC) - bioRxiv.org. biorxiv.org. 4

-

[1] PROTAC targeted protein degraders: the past is prologue | Arvinas. arvinas.com.1

-

PROTAC Synthesis Kits for Targeted Protein Degradation - Sigma-Aldrich. sigmaaldrich.com. Link

Sources

Molecular Glues in Targeted Protein Degradation: Deconstructing the Glutarimide and Phthaloyl Rings of IMiDs

Executive Summary

Immunomodulatory imide drugs (IMiDs) such as thalidomide, lenalidomide, and pomalidomide have fundamentally reshaped the therapeutic landscape of hematological malignancies. Functioning as "molecular glues," these compounds hijack the ubiquitously expressed CRL4^CRBN E3 ubiquitin ligase complex to induce the targeted degradation of specific transcription factors. This technical whitepaper dissects the dual-pharmacophore nature of IMiDs—the highly conserved glutarimide ring and the variable phthaloyl ring —and outlines the self-validating biochemical protocols used to quantify their efficacy.

Structural Anatomy of IMiDs: A Tale of Two Rings

The mechanism of action of IMiDs relies on a bipartite molecular structure. Each ring serves a distinct, non-overlapping function in the recruitment and ubiquitination of neo-substrates.

The Glutarimide Ring: The Anchor of Cereblon Engagement

The glutarimide moiety is the universal anchor for all classical IMiDs and next-generation Cereblon E3 Ligase Modulators (CELMoDs). It binds directly to Cereblon (CRBN), the substrate recognition subunit of the Cullin-RING ligase 4 (CRL4) complex[1].

Mechanistic Causality: The glutarimide ring inserts itself into a shallow, hydrophobic2 located within the C-terminal thalidomide-binding domain (TBD) of CRBN[2]. Upon insertion, the glutarimide ring establishes critical hydrogen bonds with the peptide backbone of His378 and Trp380[3]. This interaction is highly specific; point mutations in this pocket (such as the substitution of Trp386 with alanine) completely abrogate IMiD binding, forming the primary basis for acquired clinical resistance[2].

The Phthaloyl Ring: The Architect of Neo-Substrate Specificity

While the glutarimide ring remains buried within the CRBN pocket, the phthaloyl ring (and its derivatives) remains solvent-exposed on the surface of the CRBN complex[3].

Mechanistic Causality: The exposed phthaloyl moiety effectively alters the surface topography of the E3 ligase, creating a novel composite protein-drug interface. This new surface acts as a molecular glue, recruiting "neo-substrates"—proteins that possess a structurally analogous 4—that would otherwise never interact with CRBN[4].

Minor chemical modifications to the phthaloyl ring drastically shift which neo-substrates are recruited:

-

Lenalidomide replaces the phthalimide ring with an isoindolinone ring. This specific modification allows the recruitment and potent degradation of Casein Kinase 1α (CK1α), driving its unique efficacy in del(5q) myelodysplastic syndromes (MDS)[5].

-

Pomalidomide utilizes a 4-amino-phthalimide ring, which sterically prevents CK1α binding but drastically increases the degradation efficiency of the Ikaros (IKZF1) and Aiolos (IKZF3) transcription factors[6].

-

6-Fluoro Modifications: Rational addition of a fluorine atom at the 6-position of lenalidomide enhances the selective degradation of IKZF1/3 and CK1α while simultaneously sparing off-targets like SALL4, reducing teratogenic liabilities[7].

Mechanism of IMiD-induced targeted protein degradation via CRL4^CRBN.

Quantitative Profiling of IMiD Derivatives

The structural evolution of the phthaloyl ring directly correlates with increased CRBN binding affinity and refined neo-substrate specificity.

| Compound | Structural Modification (vs. Thalidomide) | Primary Neo-Substrates | Relative CRBN Affinity | Clinical Application |

| Thalidomide | Baseline (Phthalimide) | IKZF1, IKZF3, SALL4 | Moderate (~8.5 µM) | Multiple Myeloma (MM) |

| Lenalidomide | Isoindolinone (Loss of C=O) | IKZF1, IKZF3, CK1α | High (~1.5 µM) | MM, del(5q) MDS |

| Pomalidomide | 4-Amino-phthalimide | IKZF1, IKZF3, ZFP91 | High (~1.2 µM) | Relapsed/Refractory MM |

| Iberdomide | Complex Isoindolinone Derivative | IKZF1, IKZF3 (Potent) | Very High (~60 nM) | Relapsed MM (Trials) |

| 6-Fluoro-Len | 6-Position Fluoro Modification | IKZF1, IKZF3, CK1α | High | Experimental / PROTACs |

Self-Validating Experimental Methodologies

To accurately characterize novel IMiDs and PROTACs, researchers rely on orthogonal, self-validating biochemical and cellular assays.

Quantifying CRBN Binding Affinity via TR-FRET

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is the gold standard for measuring the binding affinity of the glutarimide ring to CRBN[8].

Causality & Self-Validation: TR-FRET utilizes a Terbium (Tb) cryptate donor. Tb has an exceptionally long fluorescence emission half-life (milliseconds). By introducing a microsecond time delay before measuring emission, short-lived background autofluorescence from the test compounds or the plastic microplate is completely eliminated. Furthermore, measuring the ratio of acceptor-to-donor emission (665 nm / 620 nm) self-corrects for well-to-well volume variations and compound quenching, ensuring absolute data integrity.

Step-by-Step Protocol:

-

Reagent Preparation: Prepare a master mix containing the9 and a Terbium-labeled anti-Tag1 antibody[9].

-

Competitor Addition: Dispense a serial dilution of the unlabeled test IMiD (competitor) into a 384-well plate. Include a DMSO-only well (Maximum FRET control) and a high-concentration unlabeled thalidomide well (Minimum FRET control) to validate the assay window.

-

Tracer Addition: Add a constant concentration of fluorescently labeled thalidomide (FL-Tracer) to all wells[9].

-

Equilibrium Incubation: Seal and incubate the plate in the dark at room temperature for 60–180 minutes to allow competitive binding to reach thermodynamic equilibrium[8].

-

Detection & Analysis: Excite the plate at 340 nm. Measure emission at 620 nm (Tb donor) and 665 nm (FL-Tracer acceptor). Calculate the 665/620 ratio and fit the data to a sigmoidal dose-response curve to derive the IC50[8].

Step-by-step workflow of the TR-FRET Cereblon competitive binding assay.

Kinetic Profiling of Neo-Substrate Degradation via HiBiT CRISPR Knock-in

To evaluate the efficacy of the phthaloyl ring modifications, researchers must measure the actual degradation of neo-substrates (IKZF1/3) in live cells. The Promega Nano-Glo HiBiT system is the preferred methodology[10].

Causality & Self-Validation: Traditional plasmid-based overexpression of target proteins overwhelms the endogenous E3 ligase machinery, creating artificial degradation kinetics. By using CRISPR/Cas9 to knock-in an 11-amino acid HiBiT tag at the endogenous locus of IKZF1/3, researchers preserve native promoter control and physiological protein stoichiometry[10]. To make the assay self-validating, a fluorescent viability dye (e.g., CellTox Green) is multiplexed into the well. If luminescence drops but fluorescence spikes, the protein loss is due to general cytotoxicity, not targeted IMiD degradation.

Step-by-Step Protocol:

-

Cell Line Engineering: Utilize Cas9 ribonucleoprotein (RNP) and a single-stranded oligodeoxynucleotide (ssODN) repair template to fuse the HiBiT tag to the C-terminus of the endogenous IKZF1 or IKZF3 locus in HEK293T or MM cell lines[10].

-

Plating & Treatment: Seed the engineered cells into a 96-well or 384-well plate (e.g., 12,000 cells/well). Treat with a concentration gradient of the IMiD (0.01 µM to 33 µM)[11].

-

Multiplex Reagent Addition: Add the Nano-Glo HiBiT Lytic Reagent (containing the complementary LgBiT protein and furimazine substrate) alongside a viability dye[10].

-

Luminescence Detection: Upon lysis, the endogenous HiBiT-IKZF1 binds tightly to LgBiT, reconstituting a functional NanoLuc luciferase. Measure the luminescent signal, which is directly proportional to the remaining IKZF1/3 protein pool, to calculate the DC50 (concentration required for 50% degradation)[11].

Conclusion

The rational design of IMiDs requires a deep understanding of their dual-pharmacophore nature. The glutarimide ring acts as a non-negotiable anchor to the CRBN tri-tryptophan pocket, while the phthaloyl ring serves as a highly tunable surface modifier that dictates neo-substrate recruitment. By leveraging self-validating biochemical assays like TR-FRET and endogenous HiBiT degradation models, drug developers can systematically optimize these molecular glues, paving the way for next-generation CELMoDs and PROTACs with unprecedented clinical precision.

References

-

2 - nih.gov 2.1 - oatext.com 3.5 - ashpublications.org 4.3 - binasss.sa.cr 5.7 - nih.gov

-

11 - nih.gov 7.9 - aurorabiolabs.com 8.8 - benchchem.com 9.10 - agilent.com 10.4 - acs.org 11.6 - researchgate.net

Sources

- 1. oatext.com [oatext.com]

- 2. Molecular Mechanisms of Cereblon-Interacting Small Molecules in Multiple Myeloma Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. binasss.sa.cr [binasss.sa.cr]

- 4. pubs.acs.org [pubs.acs.org]

- 5. ashpublications.org [ashpublications.org]

- 6. researchgate.net [researchgate.net]

- 7. Lenalidomide derivatives and proteolysis-targeting chimeras for controlling neosubstrate degradation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. aurorabiolabs.com [aurorabiolabs.com]

- 10. agilent.com [agilent.com]

- 11. Discovery and Characterization of Novel IKZF1/3 Glue Degraders against Multiple Hematological Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

Tert-butyl 2-(2,6-dioxopiperidin-3-yl)acetate CAS number 1950635-36-5

An In-Depth Technical Guide to Tert-butyl 2-(2,6-dioxopiperidin-3-yl)acetate (CAS: 1950635-36-5): A Cornerstone for Cereblon-Mediated Targeted Protein Degradation

This guide serves as a comprehensive technical resource for researchers, medicinal chemists, and drug development professionals engaged in the field of Targeted Protein Degradation (TPD). We will explore the core attributes, mechanism of action, and practical applications of Tert-butyl 2-((2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindolin-4-yl)oxy)acetate, a pivotal building block for the synthesis of Proteolysis Targeting Chimeras (PROTACs) that hijack the Cereblon E3 ubiquitin ligase.

Introduction: The Dawn of Targeted Protein Degradation

The paradigm of small molecule drug discovery has traditionally focused on occupancy-driven inhibition of protein function. However, the emergence of Targeted Protein Degradation (TPD) offers a revolutionary modality that eliminates disease-causing proteins rather than merely blocking their activity.[1] This approach utilizes heterobifunctional molecules, most notably PROTACs, to co-opt the cell's intrinsic protein disposal machinery, the Ubiquitin-Proteasome System (UPS).[2]

PROTACs function as a bridge, simultaneously binding to a Protein of Interest (POI) and an E3 ubiquitin ligase.[3] This induced proximity facilitates the tagging of the POI with ubiquitin, marking it for destruction by the proteasome.[4] A critical choice in PROTAC design is the selection of the E3 ligase and its corresponding ligand.[5] Cereblon (CRBN), a substrate receptor for the CUL4A E3 ligase complex, has become a cornerstone of TPD due to the availability of well-characterized, potent small molecule ligands derived from thalidomide and its analogues.[6][][8]

Tert-butyl 2-(2,6-dioxopiperidin-3-yl)acetate (CAS: 1950635-36-5) is a key thalidomide-based chemical tool specifically designed for this purpose. It contains the essential glutarimide moiety for CRBN binding and a versatile linker attachment point, making it an indispensable precursor in the synthesis of novel PROTACs.[9]

Core Compound Analysis: Physicochemical and Structural Properties

Understanding the fundamental properties of this molecule is paramount for its effective use in PROTAC synthesis. It is a derivative of thalidomide, engineered to serve as a versatile synthetic intermediate.

Key Physicochemical Data

| Property | Value | Source |

| CAS Number | 1950635-36-5 | [9] |

| Molecular Formula | C₁₉H₂₀N₂O₇ | [9][10] |

| Molecular Weight | 388.38 g/mol | [10][11] |

| Physical Form | Solid | [11] |

| Purity | Typically ≥98% | [11] |

| Storage | -20°C for long-term stability | [9] |

| Solubility | Soluble in organic solvents like DMSO and DMF | [9] |

Structural Dissection

The efficacy of this compound as a PROTAC building block stems directly from its distinct chemical features:

-

Glutarimide Ring : This is the pharmacophore responsible for binding to the Cereblon (CRBN) E3 ligase. The interaction is highly specific and is the foundational element for hijacking this ligase complex.[][12]

-

Phthalimide Core : This rigid scaffold correctly orients the glutarimide moiety for optimal CRBN engagement.

-

Oxy-acetate Linker : The ether linkage at the 4-position of the phthalimide ring provides a strategic vector for linker attachment.

-

Tert-butyl Ester : This protecting group offers a convenient synthetic handle. It is stable under many reaction conditions but can be readily hydrolyzed to reveal a terminal carboxylic acid, which is essential for conjugation to the POI ligand.[9]

Caption: Chemical structure of the title compound.

Mechanism of Action: Hijacking the Ubiquitin-Proteasome System

The core function of this molecule is to act as the E3 ligase-recruiting component of a PROTAC. The process of degradation is a catalytic cycle that efficiently eliminates the target protein.

The PROTAC Catalytic Cycle

-

Ternary Complex Formation : The PROTAC molecule, by virtue of its two distinct ligands, facilitates the formation of a ternary complex, bringing the POI and the CRBN E3 ligase into close proximity.[3] The stability and conformation of this complex are critical determinants of degradation efficiency.[12]

-

Ubiquitination : Within the ternary complex, the E3 ligase acts as a scaffold, recruiting an E2 ubiquitin-conjugating enzyme. This enzyme then transfers ubiquitin molecules onto lysine residues on the surface of the POI.[12]

-

Proteasomal Recognition : The poly-ubiquitinated POI is recognized by the 26S proteasome, the cell's primary protein degradation machinery.[4]

-

Degradation and Recycling : The proteasome unfolds and degrades the POI into small peptides. The PROTAC molecule is not consumed in the process and is released to initiate another cycle of degradation.[4]

Caption: PROTAC-mediated protein degradation workflow.[5]

Application in PROTAC Synthesis: A Step-by-Step Workflow

The primary application of Tert-butyl 2-(2,6-dioxopiperidin-3-yl)acetate is as a starting material for the modular synthesis of PROTACs. The tert-butyl ester serves as a protected carboxylic acid, enabling a straightforward two-step process for conjugation to a POI ligand.

Experimental Protocol: PROTAC Synthesis via Amide Coupling

This protocol outlines the deprotection of the tert-butyl ester followed by a standard amide coupling reaction to an amine-functionalized POI ligand (POI-NH₂).

Step 1: Deprotection of the Tert-butyl Ester

-

Rationale : The tert-butyl group is efficiently removed under acidic conditions, typically with trifluoroacetic acid (TFA), to unmask the carboxylic acid necessary for the subsequent coupling reaction.

-

Procedure :

-

Dissolve Tert-butyl 2-(2,6-dioxopiperidin-3-yl)acetate (1.0 eq) in an appropriate solvent such as dichloromethane (DCM).

-

Add trifluoroacetic acid (TFA) (e.g., 20-50% v/v in DCM) to the solution at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 1-4 hours.

-

Monitor the reaction to completion using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, remove the solvent and excess TFA under reduced pressure to yield the crude carboxylic acid intermediate. This intermediate is often used directly in the next step without further purification.

-

Step 2: Amide Coupling to POI Ligand

-

Rationale : A peptide coupling reagent, such as HATU or HBTU, is used to activate the newly formed carboxylic acid, facilitating the formation of a stable amide bond with the amine group of the POI ligand.

-

Procedure :

-

Dissolve the crude carboxylic acid intermediate (1.0 eq) from Step 1 in an anhydrous polar aprotic solvent like N,N-Dimethylformamide (DMF).

-

Add the amine-containing POI ligand (POI-NH₂) (1.0-1.2 eq) to the solution.

-

Add a non-nucleophilic base, such as N,N-Diisopropylethylamine (DIPEA) (2.0-3.0 eq), to the mixture.

-

Add the coupling reagent, for example, HATU (1.1 eq), to the reaction mixture and stir at room temperature overnight.

-

Monitor the reaction progress by LC-MS.

-

Once complete, perform an aqueous work-up. Typically, this involves diluting the reaction mixture with a water-immiscible organic solvent (e.g., ethyl acetate) and washing sequentially with aqueous solutions like saturated sodium bicarbonate and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography or preparative HPLC to obtain the final, pure PROTAC molecule.

-

Caption: PROTAC synthesis workflow using the title compound.

Analytical Characterization

Rigorous analytical validation is essential to confirm the identity, purity, and integrity of the final PROTAC construct. A multi-pronged approach is recommended.

| Technique | Purpose | Key Insights |

| LC-MS | Reaction monitoring and mass confirmation | Provides real-time tracking of reaction progress and confirms the molecular weight of intermediates and the final product. |

| ¹H and ¹³C NMR | Structural elucidation and confirmation | Confirms the chemical structure of the final PROTAC, ensuring the successful coupling and integrity of both the CRBN and POI ligands.[13] |

| HRMS | Exact mass determination | Provides high-resolution mass data to confirm the elemental composition of the synthesized molecule. |

| (RP)-HPLC | Purity assessment | Quantifies the purity of the final compound, which is critical for accurate biological evaluation. |

Conclusion and Future Outlook

Tert-butyl 2-(2,6-dioxopiperidin-3-yl)acetate (CAS 1950635-36-5) is more than a mere chemical reagent; it is a gateway to the targeted destruction of proteins previously deemed "undruggable."[1][4] Its well-defined structure, which includes the potent CRBN-binding glutarimide motif and a synthetically versatile protected linker, makes it an invaluable tool for researchers in academia and industry. By providing a reliable and modular entry point for PROTAC synthesis, this compound continues to accelerate the development of novel therapeutics for a wide range of diseases, from cancers to neurodegenerative disorders. As the field of TPD expands to recruit new E3 ligases, the principles of modular design embodied by this thalidomide-based building block will undoubtedly inform the next generation of protein degraders.

References

- Ligands for cereblon: 2017–2021 p

- A Comparative Guide to Cereblon E3 Ligase Ligands for Targeted Protein Degrad

- tert-Butyl 2-((2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindolin-4-yl)oxy)

- tert-Butyl 2-((2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindolin-4-yl)oxy)

- E3 Ligase Ligands for PROTACs: How They Were Found and How to Discover New Ones.

- cereblon E3 ubiquitin ligase. MedChemExpress.

- Thalidomide Analogs and Other CRBN Ligands in PROTACs. BOC Sciences.

- Design and Synthesis of Novel Candidate CK1δ Proteolysis Targeting Chimeras (PROTACs). MDPI.

- Ligands for E3 Ligase. MedChemExpress.

- tert-Butyl 2-((2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindolin-4-yl)oxy)

- Tert-butyl 2-((2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindolin-4-yl)oxy)

- Essential Thalidomide Derivatives for High-Efficiency PROTAC Design.

- A Step-by-Step Guide to Synthesizing a PROTAC using Thalidomide-Propargyne-PEG1-COOH. Benchchem.

- 1950635-36-5|tert-Butyl 2-((2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindolin-4-yl)oxy)

- tert-butyl 2-((2-(2,6-dioxopiperidin-3-yl)-1-oxoisoindolin-5-yl)oxy)

- Design, synthesis, and anti-inflammatory potential of PROTAC drug molecules based on fondaparinux sodium. Diva-Portal.org.

- tert-Butyl 2-((2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindolin-4-yl)oxy)

- tert-butyl-2-2-chloro-4-3-2-2-6-dioxopiperidin-3-yl-1-oxoisoindolin-5. MedChemExpress.

- tert-Butyl [(4S,6S)-6-(2-aminoethyl)

- Leveraging Targeted Protein Degradation for G Protein-Coupled Receptors: The Development of CCR2 Molecular Degraders.

- 14-_2-2,6-dioxopiperidin-3-yl-1,3-dioxoisoindolin-4-yl_amino-3,6. MedChemExpress.

- Inducing the Degradation of Disease-Related Proteins Using Heterobifunctional Molecules. MDPI.

- Targeted protein degrad

- tert-Butyl 1-(2-(2,6-dioxopiperidin-3-yl)-1-oxoisoindolin-5-yl)-1-oxo-5,8,11,14-tetraoxa-2-azahexadecan-16-oate.

- tert-butyl2-((2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindolin-5-yl)oxy)

- Synthesis, NMR and Single Crystal Studies of (E)-tert-Butyl 2-(3-methyl-2,6-diarylpiperidin-4-ylidene)hydrazinecarboxylates.

- Targeted Protein Degrad

- Targeted Protein Degrad

- tert-butyl 3-(2-(2,6-dioxopiperidin-3-yl)-1-oxoisoindolin-4-yl)

- Mechanism of action in thalidomide ter

- Molecular Mechanisms of the Ter

Sources

- 1. bpsbioscience.com [bpsbioscience.com]

- 2. mdpi.com [mdpi.com]

- 3. revvity.com [revvity.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. tandfonline.com [tandfonline.com]

- 8. pharmaffiliates.com [pharmaffiliates.com]

- 9. tert-Butyl 2-((2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindolin-4-yl)oxy)acetate, 1950635-36-5 | BroadPharm [broadpharm.com]

- 10. Tert-butyl 2-((2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindolin-4-yl)oxy)acetate | C19H20N2O7 | CID 121411060 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. tert-Butyl 2-((2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindolin-4-yl)oxy)acetate | 1950635-36-5 [sigmaaldrich.com]

- 12. mdpi.com [mdpi.com]

- 13. researchgate.net [researchgate.net]

Unlocking New Therapeutic Avenues: The Evolving Landscape of Novel 2,6-Dioxopiperidine Derivatives and Their Biological Activities

An In-depth Technical Guide

Prepared by: Gemini, Senior Application Scientist

Abstract

The 2,6-dioxopiperidine scaffold, originally associated with the controversial history of thalidomide, has been categorically redefined over the past two decades. Its derivatives, notably lenalidomide and pomalidomide, have become cornerstone therapies in oncology, particularly for multiple myeloma. This resurgence is anchored in the seminal discovery of their mechanism of action: the hijacking of the Cereblon (CRBN) E3 ubiquitin ligase complex to induce the degradation of specific protein targets. This guide provides a comprehensive technical overview of the biological activities of novel 2,6-dioxopiperidine derivatives. We will deconstruct their core mechanism as "molecular glues," explore the diverse spectrum of their anti-cancer and immunomodulatory effects, and present validated experimental workflows for their characterization. This document is intended for researchers, scientists, and drug development professionals seeking to navigate and contribute to this dynamic field.

Introduction: From Pariah to Paradigm

The 2,6-dioxopiperidine core structure is intrinsically linked to thalidomide. While its teratogenic effects are a stark reminder of the importance of rigorous drug safety, its surprising efficacy in treating conditions like leprosy and multiple myeloma spurred intense investigation into its underlying biology[1]. The critical breakthrough came with the identification of Cereblon (CRBN) as the direct protein target of thalidomide and its analogues[2].

CRBN functions as a substrate receptor for the Cullin 4-RING E3 ubiquitin ligase complex (CRL4^CRBN^)[2][3]. The binding of 2,6-dioxopiperidine derivatives to a specific tri-tryptophan pocket in CRBN does not inhibit the complex but rather allosterically modulates its substrate specificity[4]. This novel mechanism, termed "molecular glue," creates a new protein-protein interaction surface, enabling the recruitment of proteins not normally targeted by CRL4^CRBN^, known as neosubstrates, for subsequent ubiquitination and proteasomal degradation[4]. This paradigm shift has transformed the 2,6-dioxopiperidine scaffold into a powerful tool for targeted protein degradation, a burgeoning field in drug discovery[5].

Core Mechanism of Action: Cereblon-Mediated Protein Degradation

The primary mechanism driving the pleiotropic effects of most modern 2,6-dioxopiperidine derivatives is the CRBN-dependent degradation of neosubstrates. The process can be summarized in the following key steps:

-

Binding: The 2,6-dioxopiperidine derivative (or "Cereblon Modulating Agent") binds to the CRBN protein within the assembled CRL4^CRBN^ E3 ligase complex.

-

Neosubstrate Recruitment: This binding event creates a neomorphic interface on the surface of CRBN, which has a high affinity for specific substrate proteins that would otherwise not interact with the complex. Key neosubstrates include the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3)[3].

-

Ubiquitination: The recruited neosubstrate is brought into close proximity to the E2 ubiquitin-conjugating enzymes associated with the CRL complex[4]. This facilitates the transfer of a polyubiquitin chain to the substrate, marking it for destruction.

-

Proteasomal Degradation: The polyubiquitinated neosubstrate is recognized and degraded by the 26S proteasome, leading to its rapid and efficient clearance from the cell.

This targeted degradation of transcription factors like IKZF1 and IKZF3 is the direct cause of the profound immunomodulatory and anti-myeloma effects observed with agents like lenalidomide and pomalidomide[3].

Caption: CRBN-Mediated Protein Degradation Pathway.

A Spectrum of Biological Activities

While CRBN modulation is the most prominent mechanism, the 2,6-dioxopiperidine scaffold can give rise to a range of biological effects, sometimes through different pathways.

Immunomodulatory and Anti-Cancer Activity via CRBN

The degradation of IKZF1 and IKZF3 in multiple myeloma cells is directly cytotoxic, making this a primary anti-cancer mechanism[3]. Beyond direct cytotoxicity, these derivatives have profound effects on the immune system:

-

T-Cell Co-stimulation: They enhance T-cell proliferation and increase the production of cytokines like Interleukin-2 (IL-2).

-

Anti-inflammatory Effects: They can inhibit the production of pro-inflammatory cytokines, most notably Tumor Necrosis Factor-alpha (TNF-α), in peripheral blood mononuclear cells (PMBCs)[3].

This dual action—directly killing cancer cells while simultaneously stimulating an anti-tumor immune response—underpins their clinical success.

Topoisomerase II Inhibition

Separate from the CRBN-mediated mechanism, certain bis(2,6-dioxopiperazine) derivatives, such as ICRF-154 and its analogues, have been identified as inhibitors of mammalian DNA topoisomerase II[6][7]. These compounds act by interfering with the catalytic cycle of the enzyme before the formation of an intermediate cleavable complex[6]. This action induces apoptosis in sensitive cells, such as thymocytes, and contributes to their antitumor properties[7]. This distinct mechanism highlights the chemical versatility of the broader dioxopiperazine family.

Other Reported Activities

The adaptable nature of the piperidine core has allowed for its incorporation into derivatives with a wide array of potential therapeutic applications, including:

-

Antipsychotic Agents: Certain derivatives have been designed to act as multireceptor antagonists, with high affinity for dopamine (D₂, D₃) and serotonin (5-HT₁ₐ, 5-HT₂ₐ, 5-HT₂C) receptors[8].

-

Anti-inflammatory and Antioxidant Effects: Novel piperidin-4-one imine and oxime derivatives have demonstrated significant in vitro antioxidant and anti-inflammatory activities[9][10].

-

Analgesic and Anesthetic Properties: Some 2,6-diaryl-3-methyl-4-piperidone derivatives have shown notable analgesic and local anesthetic activity[11].

Quantitative Analysis of Biological Activity

The potency of novel 2,6-dioxopiperidine derivatives is quantified using various in vitro assays. The half-maximal inhibitory concentration (IC₅₀) is a key metric for comparison.

| Compound/Derivative | Target/Assay | Cell Line / System | IC₅₀ Value | Reference |

| Compound 10a | Antiproliferative (CCK8) | NCI-H929 (Multiple Myeloma) | 2.25 µM | [3] |

| Compound 10a | Antiproliferative (CCK8) | U239 (Glioma) | 5.86 µM | [3] |

| Compound 10a | TNF-α Inhibition | LPS-stimulated PMBCs | 0.76 µM | [3] |

| ICRF-193 | Topoisomerase II Inhibition | Calf Thymus Topo II | 2 µM | [6] |

| ICRF-154 / ICRF-159 | Topoisomerase II Inhibition | Calf Thymus Topo II | 13 µM / 30 µM | [6] |

| MST-16 | Topoisomerase II Inhibition | Calf Thymus Topo II | 300 µM | [6] |

Key Experimental Workflows & Protocols

A rigorous, systematic approach is required to characterize the biological activity of a novel 2,6-dioxopiperidine derivative. The following workflow outlines the critical experimental stages.

Caption: Systematic Workflow for Compound Characterization.

Protocol: Antiproliferative Activity (CCK8 Assay)

Causality: This assay quantifies the effect of a compound on cell viability and proliferation. The reduction of a water-soluble tetrazolium salt (WST-8) by cellular dehydrogenases to a colored formazan product is directly proportional to the number of living cells. This is a primary screen to determine anti-cancer potential.

Methodology:

-

Cell Seeding: Seed cancer cells (e.g., NCI-H929 multiple myeloma cells) in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO₂.

-

Compound Treatment: Prepare a serial dilution of the test compound in culture medium. Add 10 µL of each concentration to the respective wells. Include a vehicle control (e.g., DMSO) and a blank (medium only).

-

Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO₂. The duration is critical to observe significant effects on proliferation.

-

Reagent Addition: Add 10 µL of Cell Counting Kit-8 (CCK8) solution to each well.

-

Final Incubation: Incubate the plate for 1-4 hours at 37°C, protected from light.

-

Data Acquisition: Measure the absorbance at 450 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the compound concentration and use non-linear regression to determine the IC₅₀ value.

Protocol: Neosubstrate Degradation (Western Blot)

Causality: This protocol provides direct evidence of a CRBN-dependent mechanism of action. Observing a dose-dependent reduction in the protein levels of IKZF1 or IKZF3 validates that the compound is functioning as a molecular glue to induce their degradation.

Methodology:

-

Cell Treatment: Seed NCI-H929 cells in 6-well plates. Treat with increasing concentrations of the test compound for a defined period (e.g., 4-24 hours). Include a vehicle control.

-

Cell Lysis: Harvest the cells and lyse them on ice using RIPA buffer supplemented with protease and phosphatase inhibitors to preserve protein integrity.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.

-

SDS-PAGE: Denature protein samples and load equal amounts (e.g., 20-30 µg) onto a polyacrylamide gel. Separate the proteins by size via electrophoresis.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-